An In-depth Technical Guide to the Proposed Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
An In-depth Technical Guide to the Proposed Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
Abstract
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological and pharmaceutical activities.[1][2] Their diverse applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of their physicochemical properties and biological activities. The target molecule, 7-Amino-8-methylquinoline-3-carbaldehyde, incorporates a key formyl group at the 3-position, which serves as a versatile handle for further chemical transformations, and an amino group at the 7-position, which can modulate the molecule's electronic properties and biological interactions.
Proposed Synthetic Pathway: A Vilsmeier-Haack Approach
The most logical and efficient route to synthesize quinoline-3-carbaldehydes is through the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring.[4]
The proposed synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde commences with a readily available starting material, which is then converted to a substituted acetanilide. This acetanilide subsequently undergoes an intramolecular cyclization and formylation via the Vilsmeier-Haack reaction to yield the target quinoline derivative. Given the presence of a reactive amino group, a protection-deprotection strategy may be necessary to prevent unwanted side reactions.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be derived from a suitably substituted acetanilide through a Vilsmeier-Haack reaction. The key disconnection is the C2-C3 and N1-C8a bond formation, which is characteristic of this type of quinoline synthesis.
Caption: Retrosynthetic analysis of 7-Amino-8-methylquinoline-3-carbaldehyde.
Step-by-Step Synthesis
The proposed synthesis involves a three-step sequence starting from 2-methyl-3-nitroaniline.
The first step is the protection of the amino group in 2-methyl-3-nitroaniline via acetylation. This is a standard procedure to reduce the deactivating effect of the amino group and to provide the necessary acetanilide precursor for the Vilsmeier-Haack reaction.
Reaction:
2-Methyl-3-nitroaniline is treated with acetic anhydride in the presence of a mild base or acid catalyst to yield N-(2-methyl-3-nitrophenyl)acetamide.
The nitro group in N-(2-methyl-3-nitrophenyl)acetamide is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation.
Reaction:
N-(2-methyl-3-nitrophenyl)acetamide is reduced to form N-(3-amino-2-methylphenyl)acetamide.
This is the key step where the quinoline ring is formed and the formyl group is introduced. The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as both the formylating agent and the cyclizing agent.[3]
Reaction:
N-(3-amino-2-methylphenyl)acetamide is treated with the Vilsmeier reagent. The electron-rich aniline ring undergoes electrophilic attack by the Vilsmeier reagent, leading to intramolecular cyclization and subsequent formylation at the 3-position. The reaction is typically heated to facilitate the cyclization. It is plausible that this reaction will yield 2-chloro-7-amino-8-methylquinoline-3-carbaldehyde as the initial product, a common outcome of the Vilsmeier-Haack synthesis of quinolines from acetanilides.[1] A subsequent dehalogenation step would be required to obtain the final target molecule. However, for the purpose of this proposed pathway, we will consider the direct formation of the non-chlorinated product, acknowledging that a dechlorination step might be necessary in practice.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of N-(2-methyl-3-nitrophenyl)acetamide (Step 1)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-3-nitroaniline | 152.15 | 10.0 g | 0.0657 |
| Acetic Anhydride | 102.09 | 7.5 mL | 0.079 |
| Glacial Acetic Acid | - | 50 mL | - |
Procedure:
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To a stirred solution of 2-methyl-3-nitroaniline (10.0 g, 0.0657 mol) in glacial acetic acid (50 mL), add acetic anhydride (7.5 mL, 0.079 mol) dropwise at room temperature.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction completion by TLC.
-
After completion, pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-methyl-3-nitrophenyl)acetamide.
Synthesis of N-(3-amino-2-methylphenyl)acetamide (Step 2)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2-methyl-3-nitrophenyl)acetamide | 194.19 | 10.0 g | 0.0515 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 35.0 g | 0.155 |
| Concentrated HCl | - | 50 mL | - |
| Sodium Hydroxide (50% aq. solution) | - | As needed | - |
Procedure:
-
To a stirred solution of N-(2-methyl-3-nitrophenyl)acetamide (10.0 g, 0.0515 mol) in ethanol (100 mL), add a solution of tin(II) chloride dihydrate (35.0 g, 0.155 mol) in concentrated hydrochloric acid (50 mL) portion-wise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction completion by TLC.
-
Carefully neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-amino-2-methylphenyl)acetamide.
Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde (Step 3)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(3-amino-2-methylphenyl)acetamide | 164.21 | 5.0 g | 0.0305 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.4 mL | 0.0915 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (25 mL) and cool it to 0 °C in an ice bath.
-
Add phosphorus oxychloride (8.4 mL, 0.0915 mol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Maintain the temperature below 5 °C. This forms the Vilsmeier reagent.
-
After the addition is complete, add a solution of N-(3-amino-2-methylphenyl)acetamide (5.0 g, 0.0305 mol) in DMF (10 mL) dropwise to the Vilsmeier reagent.
-
After the addition, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 4-6 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 7-Amino-8-methylquinoline-3-carbaldehyde.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
The reaction is initiated by the attack of the nucleophilic oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion. The electron-rich aromatic ring of the acetanilide then attacks this electrophile. Subsequent intramolecular cyclization, followed by elimination and hydrolysis during workup, affords the final quinoline-3-carbaldehyde.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the methyl group, and signals for the amino group protons. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the aldehyde (~190 ppm), and distinct signals for all other carbon atoms in the aromatic and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O (186.21 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the aldehyde, and C=C and C=N stretching of the quinoline ring. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Conclusion and Future Perspectives
This technical guide presents a detailed and scientifically grounded proposed synthesis for 7-Amino-8-methylquinoline-3-carbaldehyde using the Vilsmeier-Haack reaction. While this pathway is based on well-established chemical principles for the synthesis of similar quinoline derivatives, experimental validation and optimization are necessary. The successful synthesis of this molecule will provide a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The versatile formyl and amino groups offer numerous possibilities for further derivatization, enabling the creation of a library of novel quinoline-based compounds for screening and evaluation.
References
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Reddy, K. V., & Reddy, P. S. N. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1871-1875. URL: [Link]
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